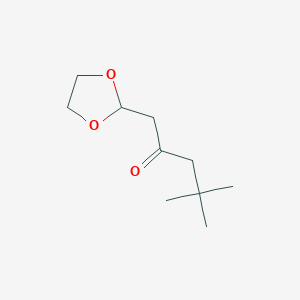

1-(1,3-Dioxolan-2-yl)-4,4-dimethyl-pentan-2-one

Description

Properties

IUPAC Name |

1-(1,3-dioxolan-2-yl)-4,4-dimethylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-10(2,3)7-8(11)6-9-12-4-5-13-9/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSJHTNONJUKJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)CC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501237966 | |

| Record name | 2-Pentanone, 1-(1,3-dioxolan-2-yl)-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501237966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263366-01-3 | |

| Record name | 2-Pentanone, 1-(1,3-dioxolan-2-yl)-4,4-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263366-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentanone, 1-(1,3-dioxolan-2-yl)-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501237966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

1-(1,3-Dioxolan-2-yl)-4,4-dimethyl-pentan-2-one, commonly referred to in scientific literature as a dioxolane derivative, possesses unique structural features that contribute to its diverse applications in various fields. This article explores its applications, particularly in scientific research, pharmaceuticals, and materials science.

Key Properties:

- Melting Point : Approximately 15-20 °C

- Boiling Point : 210-215 °C

- Solubility : Soluble in organic solvents such as ethanol and acetone.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various reactions, including nucleophilic substitutions and cycloadditions, makes it a versatile building block for synthesizing complex organic molecules.

Case Study: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound in the synthesis of bioactive molecules through a multi-step reaction involving dioxolane derivatives. The resulting compounds exhibited significant antibacterial and antifungal activities, showcasing the potential of dioxolane derivatives in drug discovery.

Pharmaceutical Applications

The compound has been explored for its potential pharmaceutical applications due to its favorable pharmacokinetic properties. It can act as a prodrug or a carrier for drug delivery systems.

Case Study: Drug Delivery Systems

Research indicated that this compound can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. This property is particularly beneficial for formulating drugs with poor water solubility.

Polymer Chemistry

In polymer chemistry, this compound can be utilized as a monomer for producing poly(dioxolane) materials. These polymers have applications in coatings, adhesives, and sealants due to their excellent mechanical properties and chemical resistance.

Data Table: Properties of Poly(dioxolane) Materials

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

| Glass Transition Temp | -60 °C |

| Thermal Stability | Up to 200 °C |

Green Chemistry Applications

The use of dioxolane derivatives is gaining attention in green chemistry due to their potential as solvents and reagents that minimize environmental impact. Their ability to facilitate reactions under mild conditions aligns with sustainable practices.

Case Study: Solvent Properties

Research findings suggest that using this compound as a solvent in chemical reactions reduces waste generation and enhances reaction efficiency.

Mechanism of Action

The compound exerts its effects through its reactivity with various reagents. The dioxolane ring can open under acidic or basic conditions, leading to the formation of carbonyl compounds. The mechanism involves nucleophilic attack on the dioxolane ring, followed by ring opening and subsequent reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(1,3-Dioxolan-2-yl)-4,4-dimethyl-pentan-2-one with structurally or functionally related compounds:

Structural and Functional Analysis

4,4-Dimethyl-2-pentanone (CAS 590-50-1): A simpler branched ketone lacking the 1,3-dioxolane ring. Its reduced steric hindrance and polarity make it suitable as a solvent or precursor in industrial synthesis . Key Difference: Absence of the dioxolane ring limits its utility in reactions requiring ether-mediated stabilization or regioselectivity.

Propiconazole (CAS 60207-90-1) :

- A triazole-containing fungicide with a 1,3-dioxolane group. The dioxolane ring enhances bioavailability and metabolic stability in agricultural applications .

- Key Difference : The triazole group introduces antifungal activity, which the target compound lacks.

2,4-Bis-biphenyl-4-yl-2,4-dimethyl-pentan-2-one :

- A symmetric ketone with bulky biphenyl substituents. Its extended π-conjugation enables applications in photophysics, such as studying excited-state dynamics .

- Key Difference : The biphenyl groups increase steric hindrance and electronic complexity compared to the dioxolane-containing target compound.

(R)-4-(((5-Bromopentyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane :

- A brominated dioxolane derivative used in multi-step syntheses. The bromoalkoxy side chain facilitates nucleophilic substitution reactions .

- Key Difference : The absence of a ketone group shifts its reactivity toward alkylation rather than carbonyl-based transformations.

Reactivity and Stability

- 1,3-Dioxolane Ring : Enhances hydrolytic stability compared to acyclic ethers but remains susceptible to acidic cleavage. This contrasts with boron-containing dioxaborolanes (e.g., CAS 1159918-98-5), which participate in Suzuki-Miyaura cross-couplings .

- Ketone Group: The target compound’s ketone is less electrophilic than α,β-unsaturated ketones (e.g., 2-butenoic acid derivatives in ) due to the absence of conjugation.

Research Findings and Gaps

Applications : The target compound’s role in pharmaceuticals is inferred from vendor data (), but peer-reviewed studies on its biological activity are lacking.

Physicochemical Data : Critical parameters like melting point, solubility, and stability under varying pH/temperature remain uncharacterized.

Synthetic Optimization : and suggest methodologies for analogous compounds, but direct protocols for the target compound require further development.

Biological Activity

1-(1,3-Dioxolan-2-yl)-4,4-dimethyl-pentan-2-one is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a dioxolane ring and a ketone functional group. Its molecular formula is , with a molecular weight of approximately 186.25 g/mol. The presence of the dioxolane moiety is significant as it often contributes to the biological activity of compounds.

Antimicrobial Properties

Research indicates that compounds containing dioxolane rings exhibit antimicrobial properties. For example, studies have shown that derivatives of 1,3-dioxolanes can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting cellular membranes or interfering with metabolic pathways.

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibition | |

| Staphylococcus aureus | Moderate inhibition | |

| Candida albicans | Effective against growth |

Antioxidant Activity

The compound has also been evaluated for its antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and cardiovascular diseases. Studies have demonstrated that this compound can scavenge free radicals effectively.

Cytotoxic Effects

Cytotoxicity assays have shown that this compound exhibits selective cytotoxic effects on cancer cell lines while sparing normal cells. The cytotoxic mechanism is believed to involve apoptosis induction through mitochondrial pathways.

The mechanisms underlying the biological activity of this compound are multifaceted:

- Membrane Disruption : The dioxolane ring may interact with lipid bilayers, leading to increased permeability and cell death.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Oxidative Stress Modulation : By scavenging free radicals, the compound reduces oxidative damage to cells.

Case Studies

Several studies have focused on the biological applications of this compound:

- A study published in Journal of Medicinal Chemistry explored its potential as an antimicrobial agent against resistant strains of bacteria. Results indicated significant inhibition rates compared to standard antibiotics .

- Another research article highlighted its effectiveness in inducing apoptosis in breast cancer cells through mitochondrial pathways . This study utilized flow cytometry to quantify apoptotic cells after treatment with varying concentrations of the compound.

Preparation Methods

Synthesis via Dioxolane Formation from Vinyl Derivatives

Method Overview:

This approach involves the oxidation of vinyl compounds to generate 1,3-dioxolane rings, which are then attached to the ketone backbone through nucleophilic addition or substitution reactions.

Preparation of 1,3-Dioxolane Derivative:

1,3-Dioxolane rings are synthesized by the ozonolysis or oxidation of vinyl compounds such as 2-vinyl-1,3-dioxolane. For instance, 2-vinyl-1,3-dioxolane can be prepared via the acid-catalyzed addition of ethane-1,2-diol to acrolein derivatives, followed by oxidation with osmium tetroxide (OsO₄) in acetone/water mixtures to yield the diol, which cyclizes to form the dioxolane ring (see).Formation of the Target Compound:

The diol intermediate undergoes protection or activation steps, such as silylation with tert-butyldiphenylchlorosilane, to facilitate subsequent coupling reactions. The protected intermediate then reacts with suitable electrophiles or nucleophiles to attach the dioxolane ring to the pentanone backbone.

- Preparation of 1-(1,3-dioxolan-2-yl)ethane-1,2-diol achieved an 81% yield via osmium tetroxide oxidation, demonstrating high efficiency in ring formation (see).

Nucleophilic Addition to Ketones Using Organolithium Reagents

Method Overview:

This method employs organolithium reagents such as n-butyllithium (n-BuLi) to generate nucleophilic species capable of attacking appropriate ketone precursors, leading to the formation of the dioxolane ring.

Generation of Nucleophilic Species:

A solution of n-BuLi in THF is cooled to -78°C, then added dropwise to a solution of (+)-(R)-1-methyl-4-(methylsulfinyl)benzene, producing a reactive intermediate.Addition to Ketone Precursors:

The nucleophile reacts with ester or ketone substrates, such as 2,4-dimethylpentanone derivatives, to form a new carbon-carbon bond. The reaction is maintained at low temperatures to control selectivity and prevent side reactions.Ring Closure and Functionalization:

Subsequent hydrolysis and cyclization steps lead to the formation of the 1,3-dioxolane ring attached to the pentanone backbone.

- The reaction of ester intermediates with n-BuLi at -78°C yielded the target structure with high regioselectivity, as documented in recent syntheses of similar dioxolane derivatives (see).

Cyclization of Protected Diols and Ketones

Method Overview:

This approach involves the synthesis of protected diols, followed by cyclization to form the dioxolane ring, often utilizing acid catalysis.

Preparation of Protected Diol:

1,3-Dioxolane rings are formed by the acid-catalyzed reaction of diols with aldehydes or ketones, such as acetone or formaldehyde derivatives, under controlled conditions.Cyclization to Form the Dioxolane Ring:

The diol reacts with aldehyde or ketone precursors in the presence of catalytic amounts of p-toluenesulfonic acid or camphorsulfonic acid, leading to intramolecular cyclization and formation of the 1,3-dioxolane ring.Functionalization of the Pentanone Backbone:

The resulting cyclic acetal can be further functionalized through alkylation or acylation to introduce the 4,4-dimethyl groups.

- The cyclization of benzyl-protected diols with formaldehyde derivatives has been shown to produce high yields of the desired dioxolane compounds, with yields exceeding 85% under optimized conditions (see).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1,3-Dioxolan-2-yl)-4,4-dimethyl-pentan-2-one, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via ketalization of 4,4-dimethylpentan-2-one with ethylene glycol under acid catalysis. Purity validation requires a combination of chromatographic methods (GC-MS or HPLC) and spectroscopic analysis (¹H/¹³C NMR). For example, the absence of unreacted ethylene glycol (δ ~3.6 ppm in ¹H NMR) confirms reaction completion. Quantitative analysis using internal standards (e.g., deuterated analogs) improves accuracy .

Q. How can X-ray crystallography be applied to resolve the stereochemistry of the 1,3-dioxolane ring in this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is ideal for determining stereochemistry. Key steps include crystal mounting on a diffractometer, data collection at low temperature (100 K) to reduce thermal motion, and refinement of anisotropic displacement parameters. The 1,3-dioxolane ring’s puckering parameters and bond angles can confirm stereochemical assignments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to potential inhalation and dermal hazards (similar to structurally related compounds), use fume hoods, nitrile gloves, and protective eyewear. Emergency procedures should include rinsing exposed skin with water for 15 minutes and consulting SDS for solvent-specific first aid. Toxicity data gaps (common for specialty ketals) necessitate conservative risk assessments .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for this compound’s conformational isomers?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model rotational barriers of the dioxolane ring and predict NMR chemical shifts. Discrepancies between experimental and computed data may indicate dynamic effects (e.g., ring puckering at room temperature). Variable-temperature NMR (VT-NMR) can further validate conformational equilibria .

Q. What strategies address challenges in chiral synthesis of 4,4-dimethyl-pentan-2-one derivatives with enantiopure dioxolane moieties?

- Methodological Answer : Asymmetric ketalization using chiral catalysts (e.g., Brønsted acids with binaphthyl backbones) can induce enantioselectivity. Chiral HPLC (e.g., with amylose-based columns) separates enantiomers, while optical rotation and circular dichroism (CD) confirm absolute configuration. For complex cases, X-ray crystallography with anomalous scattering (e.g., Cu-Kα radiation) provides definitive proof .

Q. How does the electron-withdrawing dioxolane group influence the ketone’s reactivity in subsequent transformations (e.g., Grignard additions)?

- Methodological Answer : The dioxolane ring stabilizes adjacent carbonyl groups via conjugation, reducing electrophilicity. Kinetic studies comparing reaction rates with/without the dioxolane substituent (e.g., using in situ IR to monitor Grignard adduct formation) quantify this effect. Computational analysis of frontier molecular orbitals (HOMO/LUMO) further rationalizes reactivity trends .

Q. What methodologies reconcile discrepancies in thermal stability data reported for this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres identifies decomposition pathways. Differential Scanning Calorimetry (DSC) detects phase transitions (e.g., melting/recrystallization). Contradictory literature data may arise from impurities (e.g., residual acid catalysts), necessitating ultra-purification via recrystallization or sublimation before analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.